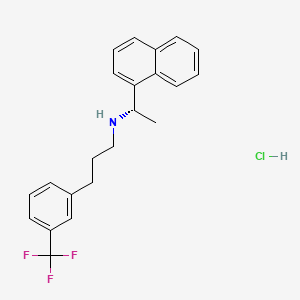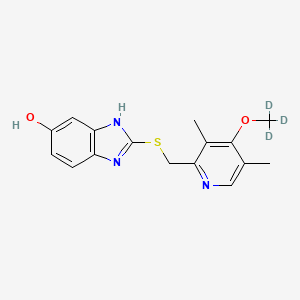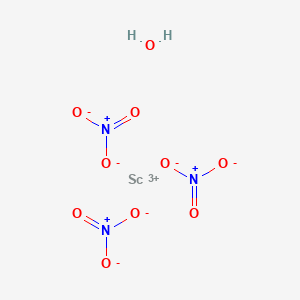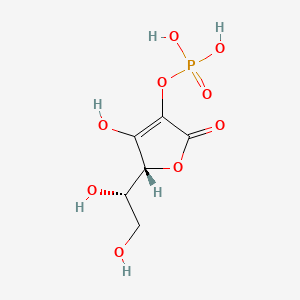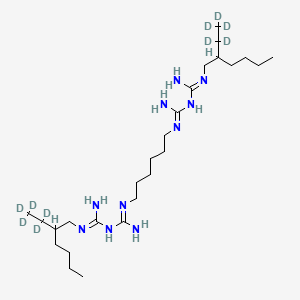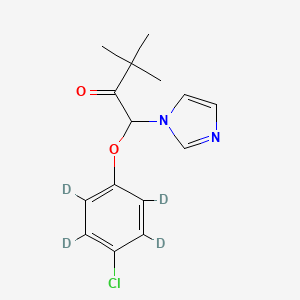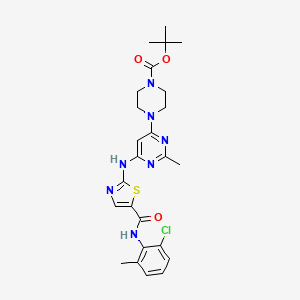
N-Boc-N-deshydroxyethyl Dasatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-deshydroxyethyl Dasatinib is a compound used in cancer research . It is also known as Tert-butyl 4- (6- ((5- ((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate . This compound is used for inhibiting BCR-ABL activity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:CC1=NC (NC2=NC=C (C (NC (C (Cl)=CC=C3)=C3C)=O)S2)=CC (N4CCN (C (OC (C) (C)C)=O)CC4)=N1 . Its molecular formula is C25H30ClN7O3S and it has a molecular weight of 544.07 .
Applications De Recherche Scientifique
Analytical Method Development for Pharmacokinetic Studies
Dasatinib, including its active metabolite N-Boc-N-deshydroxyethyl dasatinib, has been the focus of research aiming to develop sensitive analytical methods for determining its concentration in biological matrices. A study by Thappali et al. (2012) developed a liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous estimation of methotrexate, dasatinib, and its active metabolite in rat plasma. This method facilitated pharmacokinetic studies, highlighting the significance of accurately measuring dasatinib and its metabolites to understand their distribution, metabolism, and excretion profiles in biological systems (Thappali et al., 2012).
Cancer Treatment and Resistance Mechanisms
Dasatinib's efficacy in treating various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), has been extensively studied. Research has also delved into understanding resistance mechanisms to optimize its clinical use. For instance, dasatinib has shown to inhibit growth in basal-type/"triple-negative" breast cancer cell lines in vitro, offering a potential therapeutic option for a subtype lacking effective treatments (Finn et al., 2007). Additionally, studies have explored dasatinib's role in overcoming resistance after failure of other tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib in CML treatment, highlighting its utility in patients with multiple TKI resistances (Khoury et al., 2012).
Inhibition of Kinases in Solid Tumors
Investigations into dasatinib's inhibitory effects on Src family kinases and receptor tyrosine kinases have shown its potential in treating solid tumors. Preclinical studies suggest that dasatinib, by targeting these kinases, could reduce tumor mass and decrease metastatic dissemination in neoplasias, including breast, head and neck, and colorectal cancers (Montero et al., 2011).
Biosensor Development for Dasatinib Detection
The development of biosensors to detect dasatinib in biological samples represents another research application of this compound. Tahernejad-Javazmi et al. (2018) proposed an amplified biosensor based on a glassy carbon electrode modified with ds-DNA for dasatinib detection in aqueous solutions, showcasing innovative approaches to monitor drug levels in clinical settings (Tahernejad-Javazmi et al., 2018).
Mécanisme D'action
Target of Action
N-Boc-N-deshydroxyethyl Dasatinib is a metabolite of Dasatinib . Its primary target is the ABL protein . The ABL protein plays a crucial role in a variety of cellular processes including cell differentiation, division, adhesion, and stress response .
Mode of Action
This compound interacts with its target, the ABL protein, by binding to the IAP ligand via a linker to form SNIPER . This interaction leads to the degradation of the ABL protein .
Biochemical Pathways
The degradation of the ABL protein affects various biochemical pathways. These include pathways involved in cell differentiation, division, adhesion, and stress response . The downstream effects of these changes can lead to alterations in cell behavior and function.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of the ABL protein . This can lead to changes in cell behavior and function, potentially influencing disease progression in conditions such as cancer and immune diseases .
Orientations Futures
Dasatinib, a related compound, is being researched for its potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL . The future directions for N-Boc-N-deshydroxyethyl Dasatinib could potentially follow a similar path, but specific information is not available in the search results.
Propriétés
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675710 |
Source


|
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-13-5 |
Source


|
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


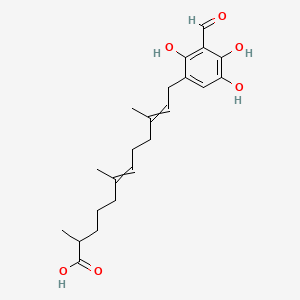
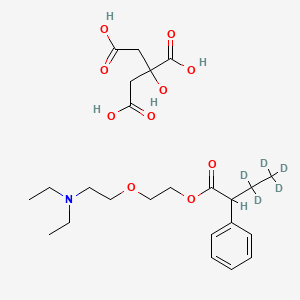
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
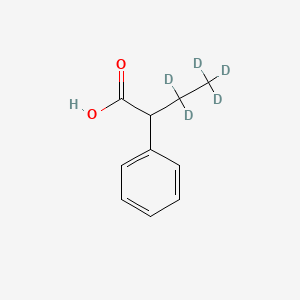
![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)

